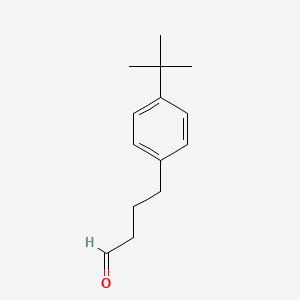

4-(4-Tert-butylphenyl)butanal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62518-66-5 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

4-(4-tert-butylphenyl)butanal |

InChI |

InChI=1S/C14H20O/c1-14(2,3)13-9-7-12(8-10-13)6-4-5-11-15/h7-11H,4-6H2,1-3H3 |

InChI Key |

DKKMZZPXYXGUQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCCC=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis strategies for 4-(4-tert-butylphenyl)butanal aim to construct the target molecule in a highly convergent manner, often by forming a key carbon-carbon bond or by directly introducing the aldehyde functionality onto a pre-existing carbon skeleton.

Catalytic Strategies for Carbon-Carbon Bond Formation

Catalytic methods are at the forefront of modern organic synthesis, offering efficient and selective routes to complex molecules. For the synthesis of this compound, a plausible approach involves the hydroformylation of a suitable olefin precursor. Hydroformylation, also known as the oxo process, introduces a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond.

A potential precursor for this reaction is 4-tert-butylallylbenzene. The hydroformylation of this substrate, catalyzed by rhodium or cobalt complexes, could theoretically yield a mixture of linear and branched aldehydes, with this compound being the desired linear product. The regioselectivity of the hydroformylation reaction is a critical factor and can be influenced by the choice of catalyst, ligands, and reaction conditions. While specific studies on the hydroformylation of 4-tert-butylallylbenzene are not extensively documented in publicly available literature, the general principles of this reaction are well-established for similar substrates. nih.govgoogle.com

Table 1: Representative Catalysts and Conditions for Hydroformylation

| Catalyst System | Ligand | Solvent | Temperature (°C) | Pressure (bar) | Regioselectivity (linear:branched) |

| Rh(CO)₂acac | Triphenylphosphine (TPP) | Toluene | 80-120 | 20-100 | Varies with ligand concentration |

| Co₂(CO)₈ | None | Heptane | 110-150 | 100-300 | Generally lower than Rh |

| Rh/phosphine complexes | Bidentate phosphines (e.g., Xantphos) | Toluene | 100-140 | 50-150 | High for linear product |

Note: The data in this table represents typical conditions for the hydroformylation of olefins and serves as a predictive guide for the synthesis of this compound.

Aldehyde Functionalization Techniques

The direct introduction of an aldehyde group onto the 4-position of a substituted benzene (B151609) ring is challenging. However, functionalization of a pre-existing side chain is a common and effective strategy. One of the most reliable methods for preparing aldehydes is the oxidation of primary alcohols. Therefore, the synthesis of this compound is often achieved through the oxidation of its corresponding alcohol, 4-(4-tert-butylphenyl)-1-butanol.

A variety of reagents can be employed for this transformation, with the choice depending on the desired selectivity and scale of the reaction. Milder oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid.

Table 2: Reagents for the Oxidation of Primary Alcohols to Aldehydes

| Reagent | Solvent | Temperature (°C) | Key Features |

| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane | Room Temperature | Mild, selective, but chromium-based. |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | High-yielding, non-chromium based. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane | -78 to Room Temperature | Mild, avoids heavy metals. |

| TEMPO-mediated oxidation | Dichloromethane/Water | 0 to Room Temperature | Catalytic, uses bleach as the terminal oxidant. |

Stereoselective and Asymmetric Synthesis Investigations

Research into the stereoselective synthesis of aldehydes is a burgeoning field, often driven by the demand for enantiomerically pure compounds in the fragrance and pharmaceutical industries. For the closely related isomer, 3-(4-tert-butylphenyl)butanal, also known as lily aldehyde, asymmetric synthesis has been reported. One notable method involves the asymmetric catalytic hydrogenation of an unsaturated alcohol precursor, 2-methyl-3-(4-tert-butylphenyl)-propenol, to yield an enantiomerically enriched alcohol. This alcohol is then oxidized to the corresponding chiral aldehyde. A patent describes achieving a high enantiomeric excess (96% ee) for the alcohol using a specific catalyst under hydrogen pressure.

While direct studies on the asymmetric synthesis of this compound are not prominent in the literature, the principles demonstrated for its isomer suggest that a similar strategy could be devised. This would likely involve the asymmetric reduction of a suitable prochiral ketone or the asymmetric hydroformylation of a corresponding olefin.

Precursor-Based Synthesis Pathways

These synthetic routes rely on the construction of the target molecule from readily available starting materials that already contain either the substituted phenyl group or the butanal framework.

Derivatization from Phenyl-Containing Substrates

A highly plausible and versatile approach to this compound begins with tert-butylbenzene (B1681246). A key reaction in this pathway is the Friedel-Crafts acylation. vedantu.comcerritos.edu In a well-established procedure for analogous compounds, tert-butylbenzene can be acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). stackexchange.comstackexchange.com This reaction forms 4-oxo-4-(4-tert-butylphenyl)butanoic acid.

The resulting keto-acid can then be subjected to a series of reduction steps. A Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed to reduce the ketone to a methylene (B1212753) group, yielding 4-(4-tert-butylphenyl)butanoic acid. The carboxylic acid can then be reduced to the primary alcohol, 4-(4-tert-butylphenyl)-1-butanol, using a reducing agent like lithium aluminum hydride (LiAlH₄). Finally, as described in section 2.1.2, the alcohol is oxidized to the target aldehyde, this compound.

An alternative Friedel-Crafts based route, analogous to the synthesis of 4-phenyl-1-butanol, involves the reaction of tert-butylbenzene with a 4-halobutanol derivative. google.com For example, 4-chlorobutanoyl chloride can react with tert-butylbenzene in a Friedel-Crafts acylation, followed by reduction of the resulting ketone.

Transformations Involving Butanal Precursors

Syntheses starting from butanal precursors are also conceivable. One such approach could involve a Grignard reaction. A Grignard reagent prepared from a 4-tert-butylphenyl halide (e.g., 4-tert-butylphenylmagnesium bromide) could react with a protected 4-hydroxybutanal derivative or a suitable epoxide. For instance, reaction with γ-butyrolactone could potentially lead to the desired carbon skeleton after subsequent transformations. However, controlling the reactivity of the Grignard reagent with the aldehyde functionality can be challenging.

Another potential route involves the Wittig reaction or a related olefination reaction. A phosphonium (B103445) ylide derived from a butyl halide could react with 4-tert-butylbenzaldehyde (B1265539) to form an alkene, which would then require further functional group manipulations, such as hydroboration-oxidation, to install the terminal aldehyde group.

Green Chemistry and Sustainable Synthetic Route Development

The imperative to develop sustainable chemical processes has driven significant innovation in synthetic organic chemistry. For a molecule like this compound, this involves reimagining traditional synthetic pathways to incorporate principles of green chemistry, such as waste reduction, use of renewable feedstocks, and energy efficiency. The following sections delve into specific green strategies that hold promise for the synthesis of this aldehyde.

Solvent-Free and Atom-Economical Syntheses

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents, which contribute significantly to chemical waste. Furthermore, designing reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key principle.

One potential atom-economical approach for the synthesis of aldehydes is through the hydroformylation of alkenes. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. Theoretically, the hydroformylation of 4-tert-butylallylbenzene could yield this compound. This process, often catalyzed by rhodium or cobalt complexes, can exhibit high atom economy as all the atoms of the reactants (the alkene, carbon monoxide, and hydrogen) are incorporated into the product. Modern advancements in hydroformylation catalysis have focused on the development of water-soluble catalysts, allowing the reaction to be performed in aqueous media and facilitating catalyst recycling.

Another avenue for green synthesis is the utilization of solvent-free reaction conditions. Mechanochemistry, where mechanical force is used to induce chemical reactions, has emerged as a powerful technique for solvent-free synthesis. While specific applications to this compound have not been reported, the solvent-free aldol (B89426) condensation of aldehydes and ketones is a well-established reaction that proceeds efficiently under mechanical grinding, often with higher yields and selectivity compared to solution-based methods. cmu.edu

The oxidation of alkylarenes presents another potential route. Research has shown the selective oxidation of 4-tert-butyltoluene (B18130) to 4-tert-butylbenzaldehyde using green oxidants like hydrogen peroxide in the presence of catalysts. nih.gov Extending this concept, a multi-step green synthesis could be envisioned where a longer alkyl chain on the tert-butylbenzene is selectively oxidized. For instance, the use of a surfactant-based oxodiperoxo molybdenum catalyst in water with hydrogen peroxide has been demonstrated for the controlled oxidation of methyl- and alkylarenes to the corresponding carbonyls. organic-chemistry.org

| Reaction Type | Potential Reactants | Catalyst/Conditions | Green Advantage |

| Hydroformylation | 4-tert-butylallylbenzene, CO, H₂ | Rhodium or Cobalt complex | High atom economy |

| Solvent-Free Aldol Condensation | (Hypothetical) | Mechanochemical grinding | Elimination of solvent waste |

| Green Oxidation | 4-tert-butylbutylbenzene | Surfactant-based Mo-catalyst, H₂O₂ | Use of a green oxidant and aqueous media |

Table 1: Potential Solvent-Free and Atom-Economical Routes

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic catalysis to create efficient and sustainable reaction cascades. nih.gov

A plausible biocatalytic route to this compound could involve a multi-enzyme cascade. For example, a styrene (B11656) oxide isomerase (SOI) could be employed to convert a substituted styrene oxide into an aldehyde. acs.org A chemoenzymatic platform has been developed that utilizes SOI to convert aryl epoxides into α-aryl aldehydes. acs.org This could be adapted for the synthesis of a precursor to this compound.

Alcohol dehydrogenases (ADHs) are another class of enzymes with significant potential. chemrxiv.org These enzymes catalyze the reversible oxidation of alcohols to aldehydes and ketones. A potential biocatalytic process could involve the selective oxidation of 4-(4-tert-butylphenyl)butan-1-ol to the desired aldehyde. The challenge of cofactor regeneration for NAD(P)+-dependent ADHs can be addressed through coupled enzymatic systems. chemrxiv.org

Oxygenases are powerful biocatalysts that can introduce oxygen atoms into organic molecules with high selectivity. nih.gov A monooxygenase could potentially hydroxylate a suitable precursor, such as 4-tert-butylbutylbenzene, at the terminal position to form 4-(4-tert-butylphenyl)butan-1-ol, which could then be oxidized to the aldehyde by an ADH in a sequential or concurrent cascade.

Whole-cell biocatalysis, which utilizes entire microorganisms, can be a cost-effective alternative to using isolated enzymes. chemrxiv.org A genetically engineered microorganism could be designed to express the necessary enzymatic machinery to convert a simple starting material into this compound. For instance, Escherichia coli has been engineered for the production of various aldehydes. chemrxiv.org

| Enzyme Class | Potential Reaction | Substrate Example | Potential Advantages |

| Styrene Oxide Isomerase | Isomerization of epoxide to aldehyde | 4-tert-butyl-1,2-epoxybutane | High stereoselectivity |

| Alcohol Dehydrogenase | Oxidation of primary alcohol to aldehyde | 4-(4-tert-butylphenyl)butan-1-ol | Mild reaction conditions |

| Monooxygenase | Terminal hydroxylation of an alkyl chain | 4-tert-butylbutylbenzene | High regioselectivity |

Table 2: Potential Biocatalytic and Chemoenzymatic Strategies

Reactivity, Derivatization, and Transformation Studies

Aldehyde-Specific Reactions

The aldehyde group (-CHO) at the terminus of the four-carbon chain is a key center of electrophilic reactivity, making it susceptible to a variety of chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The carbon atom of the carbonyl group is electrophilic and is attacked by nucleophiles. This process involves the breaking of the pi bond of the carbonyl group, leading to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

Common nucleophiles that react with aldehydes like 4-(4-tert-butylphenyl)butanal include Grignard reagents and organolithium compounds, which introduce new carbon-carbon bonds. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are used to reduce the aldehyde to the corresponding primary alcohol, 4-(4-tert-butylphenyl)butan-1-ol. youtube.comtamu.edu

| Nucleophile/Reagent | Product | Reaction Type |

| Grignard Reagent (R-MgX) | Secondary Alcohol | Nucleophilic Addition |

| Organolithium Reagent (R-Li) | Secondary Alcohol | Nucleophilic Addition |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Reduction |

| Amine (RNH₂) | Imine | Nucleophilic Addition-Elimination |

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, 4-(4-tert-butylphenyl)butanoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like pyridinium (B92312) chlorochromate (PCC) under specific conditions.

Conversely, the reduction of the aldehyde group leads to the formation of the primary alcohol, 4-(4-tert-butylphenyl)butan-1-ol. This is a common transformation achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). tamu.eduwpmucdn.comwpmucdn.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

| Reaction Type | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-(4-tert-butylphenyl)butanoic acid |

| Oxidation | Chromic Acid (H₂CrO₄) | 4-(4-tert-butylphenyl)butanoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | 4-(4-tert-butylphenyl)butan-1-ol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-(4-tert-butylphenyl)butan-1-ol |

Condensation and Cyclization Reactions

Aldehydes are known to undergo condensation reactions. For instance, in the presence of an acid or base catalyst, this compound could potentially undergo an aldol (B89426) condensation with another aldehyde or ketone. Intramolecular cyclization reactions are also a possibility, depending on the reaction conditions and the potential for the butanal chain to interact with the aromatic ring. For example, acid-catalyzed intramolecular acylation could lead to the formation of a cyclic ketone.

Reactions Involving the Aromatic Moiety

The tert-butylphenyl group of this compound also participates in a range of chemical reactions, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Studies

The tert-butyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to a combination of inductive effects and hyperconjugation, which stabilize the carbocation intermediate formed during the reaction. stackexchange.com The bulky nature of the tert-butyl group can sterically hinder attack at the ortho positions, often leading to a higher proportion of the para-substituted product. wikipedia.orglibretexts.org

| Reaction | Reagents | Typical Product(s) | Directing Influence |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives | Ortho, Para |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | Halo-substituted derivatives | Ortho, Para |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivatives | Ortho, Para |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl₃) | Acyl-substituted derivatives | Ortho, Para |

Metal-Catalyzed Coupling Reactions of Derivatives

Derivatives of this compound can be utilized in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For these reactions to occur, the aromatic ring typically needs to be functionalized with a leaving group, such as a halide (Br, I) or a triflate.

Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are powerful tools for creating complex molecules. doabooks.org For example, a brominated derivative of this compound could be coupled with a boronic acid (Suzuki reaction) or a terminal alkyne (Sonogashira reaction). Nickel-catalyzed cross-coupling reactions have also emerged as a versatile method. nih.govchemrxiv.org

| Reaction Name | Catalyst | Reactants | Bond Formed |

| Suzuki Coupling | Palladium | Aryl halide/triflate + Boronic acid | C-C |

| Heck Coupling | Palladium | Aryl halide/triflate + Alkene | C-C |

| Sonogashira Coupling | Palladium/Copper | Aryl halide/triflate + Terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Palladium | Aryl halide/triflate + Amine | C-N |

Formation of Novel Derivatives and Analogs

The strategic location of the aldehyde group and the specific properties imparted by the tert-butylphenyl moiety make this compound a valuable precursor for generating novel derivatives and analogs. These transformations are pivotal for exploring structure-activity relationships and developing new molecules with tailored properties.

The aldehyde group is highly susceptible to both nucleophilic addition and oxidation, providing straightforward pathways to a variety of functionalized derivatives. The electron-donating nature of the tert-butyl group can also subtly influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Key transformations for generating functionalized derivatives from the butanal side chain include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(4-tert-butylphenyl)butanoic acid, using common oxidizing agents. This acid derivative can then serve as a building block for esters, amides, and other acyl derivatives.

Reduction: Reduction of the aldehyde yields the primary alcohol, 4-(4-tert-butylphenyl)butanol. This transformation can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation. The resulting alcohol can be further functionalized, for instance, through etherification or esterification.

Condensation Reactions: The aldehyde functionality readily undergoes condensation reactions. For instance, aldol condensation with other carbonyl compounds can extend the carbon chain and introduce new functional groups. wikipedia.org Similarly, reaction with amines can form imines or enamines, which are versatile intermediates for further synthesis.

The synthesis of derivatives is not limited to the butanal chain. The aromatic ring can also be functionalized, although the para-position is already occupied by the tert-butyl group.

| Transformation | Reagent/Condition | Product Class | Significance |

| Oxidation | Mild oxidizing agents (e.g., PCC) | Carboxylic Acids | Precursor for esters and amides |

| Reduction | NaBH₄, Catalytic Hydrogenation | Alcohols | Intermediate for ethers and esters |

| Aldol Condensation | Base catalyst, Carbonyl compound | β-Hydroxy aldehydes/ketones | Carbon-carbon bond formation |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH(OAc)₃) | Amines | Introduction of nitrogen-containing functionalities |

The unique combination of a reactive aldehyde and a sterically demanding lipophilic group makes this compound a useful building block for constructing more complex molecular structures. Its derivatives can be incorporated into larger scaffolds to impart specific properties such as increased solubility in nonpolar media or to act as a bulky "anchor" group.

One area of application is in the synthesis of heterocyclic compounds. For example, derivatives of the closely related 5-(4-(tert-butyl)phenyl) moiety have been used to synthesize 4H-1,2,4-triazole-3-thiols. doaj.org In these structures, the tert-butylphenyl group is a key substituent on the heterocyclic ring, which is known to be a pharmacologically important scaffold. doaj.org The synthesis of these complex molecules often involves multi-step reaction sequences where the aldehyde or a derivative thereof participates in cyclization reactions.

The incorporation of the this compound moiety into polymer structures is also a possibility. The aldehyde could be used to functionalize a polymer backbone, or derivatives like the corresponding alcohol or amine could be used as monomers or chain-terminating agents. wikipedia.org The bulky tert-butylphenyl group can influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility.

| Complex Architecture | Synthetic Strategy | Role of this compound Moiety | Reference Example |

| Heterocycles | Multi-step synthesis involving cyclization | Key substituent providing steric bulk and lipophilicity | Synthesis of 5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole derivatives doaj.org |

| Macrocycles | Condensation reactions | Repeating unit influencing cavity size and solubility | Formation of calixarenes from 4-tert-butylphenol (B1678320) wikipedia.org |

| Polymers | Polymerization or post-polymerization modification | Monomer, chain-terminator, or functional group to modify polymer properties | Use of 4-tert-butylphenol as a chain stopper in polycarbonate production wikipedia.org |

Mechanistic Investigations

Reaction Mechanism Elucidation in Synthetic Pathways

While dedicated studies on the synthesis of 4-(4-tert-butylphenyl)butanal are scarce, its structure suggests several viable synthetic routes. The elucidation of the reaction mechanisms for these pathways relies on well-understood organic reactions, primarily the Friedel-Crafts acylation and aldol-type condensations.

Pathway 1: Friedel-Crafts Acylation and Subsequent Reduction

A robust method for forming the carbon skeleton involves the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with a four-carbon acylating agent like butanoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com

The mechanism proceeds through several key steps:

Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) activates the butanoyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion. libretexts.org

Electrophilic Aromatic Substitution: The π-electron system of the tert-butylbenzene ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the para position due to the steric hindrance of the bulky tert-butyl group and its ortho, para-directing nature. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lhsciencemansa.org

Rearomatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the ketone product, 1-(4-tert-butylphenyl)butan-1-one. youtube.com

Reduction to Aldehyde: The resulting ketone must then be converted to the target aldehyde. This is a challenging transformation, as over-reduction to the alcohol or complete reduction to the alkane can occur. A possible, though less common, method would be the controlled partial reduction of the ketone. A more standard synthetic approach would involve reducing the ketone fully to an alkane (4-tert-butylbutylbenzene) via a Wolff-Kishner or Clemmensen reduction, followed by a selective oxidation to the aldehyde. Alternatively, converting the initial butanoyl chloride to a butanoate ester and then performing a partial reduction (e.g., with DIBAL-H at low temperature) would yield the aldehyde directly.

Pathway 2: Aldol-Type Condensation Routes

Drawing parallels from the industrial synthesis of related fragrances like Lilial, a crossed-aldol or similar condensation reaction represents another plausible pathway. wikipedia.org A likely route would involve the reaction of 4-tert-butylbenzaldehyde (B1265539) with the enolate of propanal.

Enolate Formation: A base abstracts an acidic α-hydrogen from propanal to form a nucleophilic enolate ion.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-tert-butylbenzaldehyde, forming a tetrahedral alkoxide intermediate.

Protonation and Dehydration: The alkoxide is protonated to give a β-hydroxy aldehyde (an aldol). Under typical reaction conditions (heat or acid/base catalysis), this intermediate readily dehydrates to form an α,β-unsaturated aldehyde, 4-(4-tert-butylphenyl)but-2-enal.

Selective Hydrogenation: The final step would be the selective hydrogenation of the carbon-carbon double bond, leaving the aldehyde group intact. This is often achieved using catalysts like palladium on calcium carbonate (Lindlar's catalyst) or other specialized systems to avoid reducing the aldehyde.

Kinetic and Thermodynamic Studies of Transformations

General Kinetic and Thermodynamic Considerations

| Reaction Type | Kinetic Factors | Thermodynamic Factors |

|---|---|---|

| Friedel-Crafts Acylation | The rate-determining step is the nucleophilic attack of the aromatic ring on the acylium ion, as this step disrupts aromaticity. masterorganicchemistry.com The reaction rate is influenced by the concentration of the reactants and the activity of the Lewis acid catalyst. | The acylation reaction is generally considered irreversible. The formation of the stable ketone product and the evolution of HCl gas drive the reaction to completion. |

| Aldol (B89426) Condensation | The initial deprotonation to form the enolate is typically fast. The C-C bond-forming step is often the rate-determining step. The rate depends on the concentrations of the aldehyde, the enolizable component, and the base. | Aldol additions are often reversible, with the equilibrium position dependent on temperature and steric factors. The subsequent dehydration step is usually irreversible and drives the reaction towards the unsaturated product. |

| Catalytic Hydrogenation | The reaction rate is dependent on catalyst type and loading, hydrogen pressure, temperature, and substrate concentration. The catalyst surface provides the active sites for the reaction. | The hydrogenation of a C=C double bond is a highly exothermic and thermodynamically favorable process. |

While studies have investigated the kinetics of transformation for related precursors like 4-tert-butylphenol (B1678320), these findings are specific to the studied reactions (e.g., oxidation by ferrate(VI)) and cannot be directly extrapolated to the butanal derivative. nih.gov

Intermediate Characterization and Spectroscopic Probing

The identification of transient intermediates in the proposed synthetic pathways is crucial for confirming the reaction mechanisms. This is typically achieved through a combination of spectroscopic techniques applied under specialized conditions (e.g., low temperature) to increase the lifetime of the intermediates.

Key Intermediates and Probing Methods

Acylium Ion (Friedel-Crafts Pathway): This highly electrophilic species is a key intermediate. It can be characterized by its strong carbonyl stretching frequency in IR spectroscopy, which is shifted to a higher wavenumber (typically >2200 cm⁻¹) compared to a normal ketone due to its positive charge and triple bond character.

Arenium Ion / Sigma Complex (Friedel-Crafts Pathway): This carbocation intermediate disrupts the aromatic system. Its formation can be probed using NMR spectroscopy. At low temperatures, the signals for the aromatic protons are replaced by signals corresponding to both sp² and sp³ hybridized carbons within the ring, providing direct evidence for the complex. lhsciencemansa.org

Enolate and Alkoxide Intermediates (Aldol Pathway): Enolates can be observed by ¹³C NMR spectroscopy, which shows characteristic shifts for the sp² carbons. The tetrahedral alkoxide intermediate is generally too transient to observe directly under standard conditions but its existence is a cornerstone of the accepted aldol mechanism.

Carbene Intermediates: While not part of the primary proposed pathways, related reactions can involve carbene intermediates, which are detectable through techniques like low-temperature matrix isolation followed by IR or EPR (Electron Paramagnetic Resonance) spectroscopy. ucl.ac.uk

Expected Spectroscopic Data for Product and Precursors

The final product and key precursors would be identified using standard spectroscopic methods.

| Compound/Intermediate | Spectroscopic Technique | Expected Key Signals |

| 1-(4-tert-butylphenyl)butan-1-one (Ketone Precursor) | IR Spectroscopy | Strong C=O stretch (~1685 cm⁻¹). |

| ¹H NMR Spectroscopy | Signals for the tert-butyl group (~1.3 ppm), aromatic protons (~7.4-7.8 ppm), and the aliphatic chain protons. | |

| ¹³C NMR Spectroscopy | Signal for the carbonyl carbon (~200 ppm). | |

| This compound (Final Product) | IR Spectroscopy | C=O stretch (~1725 cm⁻¹), characteristic aldehyde C-H stretches (~2720 and ~2820 cm⁻¹). |

| ¹H NMR Spectroscopy | Aldehyde proton (triplet) at ~9.8 ppm, signals for the tert-butyl group (~1.3 ppm). | |

| ¹³C NMR Spectroscopy | Aldehyde carbonyl carbon signal (~202 ppm). |

Studies on related structures, such as hydrazone derivatives of 4-tert-butylphenoxyacetylhydrazide, have utilized IR and X-ray analysis to determine conformational structures and hydrogen bonding patterns, highlighting the power of these techniques in structural elucidation. nih.gov

Advanced Analytical Research Methodologies

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic methods are pivotal in modern analytical chemistry, offering a non-destructive means to probe molecular structure and function. For a molecule like 4-(4-tert-butylphenyl)butanal, with its combination of a substituted aromatic ring and a flexible alkyl chain terminating in a reactive aldehyde group, advanced spectroscopic techniques are indispensable.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. numberanalytics.com For a flexible molecule such as this compound, NMR can provide detailed insights into its conformational preferences.

The aldehydic proton of an aromatic aldehyde typically appears in the 9-10 ppm region of the ¹H NMR spectrum, often as a singlet. orgchemboulder.comfiveable.meoregonstate.edu Protons on the carbon adjacent to the carbonyl group are deshielded and resonate in the 2-2.7 ppm range. orgchemboulder.comoregonstate.edu The chemical shifts of both the formyl and aromatic protons are influenced by the solvent, with notable differences observed in chloroform, acetone, and benzene (B151609) solutions. capes.gov.br

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for conformational analysis. numberanalytics.comarxiv.org NOESY experiments detect through-space interactions between protons that are in close proximity, typically less than 5 Å apart. nanalysis.com This allows for the determination of the spatial arrangement of different parts of the molecule, such as the relative orientation of the alkyl chain and the aromatic ring. nanalysis.comlibretexts.org For flexible molecules, combining NOESY data with molecular mechanics calculations can lead to a more accurate understanding of the conformational populations. rsc.org

| Proton | Typical Chemical Shift (ppm) | Notes |

| Aldehydic proton | 9-10 | Usually a singlet orgchemboulder.comfiveable.meoregonstate.edu |

| Protons α to carbonyl | 2-2.7 | Deshielded orgchemboulder.comoregonstate.edu |

| Aromatic protons | 7-8 | Splitting pattern depends on substitution |

| tert-Butyl protons | ~1.3 | Typically a sharp singlet |

| Alkyl chain protons | 1.5-2.5 | Complex multiplets |

This table provides typical ¹H NMR chemical shift ranges for the different protons in this compound based on general principles for aldehydes and substituted benzenes.

Advanced mass spectrometry (MS) techniques are crucial for monitoring the progress of chemical reactions and for profiling the products and byproducts. purdue.eduacs.org Techniques like electrospray ionization (ESI)-MS are frequently used for their high sensitivity and ability to analyze complex mixtures directly from the reaction solution. purdue.eduacs.org This allows for the real-time tracking of reactants, intermediates, and products, providing valuable mechanistic insights. acs.org

For the synthesis of this compound, MS can be used to monitor the conversion of starting materials and the formation of the desired aldehyde. Tandem mass spectrometry (MS/MS) can further provide structural information on the ions observed, helping to identify impurities and side products. purdue.edu This is particularly useful in complex reaction mixtures where spectroscopic methods alone may be insufficient. acs.org The use of MS for process monitoring is becoming increasingly important in pharmaceutical and chemical manufacturing to ensure reaction completion and product quality. chromatographyonline.com

| Technique | Application | Information Gained |

| ESI-MS | Real-time reaction monitoring | Tracking of reactants, intermediates, and products acs.org |

| LC-MS | Product profiling | Separation and identification of components in the final product mixture longdom.org |

| MS/MS | Structural elucidation | Fragmentation patterns for the identification of unknown impurities purdue.edu |

This table summarizes the application of different mass spectrometry techniques in the study of this compound synthesis.

The IR spectrum of an aldehyde is characterized by a strong C=O stretching vibration between 1740-1685 cm⁻¹. orgchemboulder.com For an aromatic aldehyde, this peak is typically found in the 1710-1685 cm⁻¹ region. orgchemboulder.com Another diagnostic feature is the C-H stretch of the aldehyde group, which appears as two weak bands in the 2830-2695 cm⁻¹ range. orgchemboulder.comoregonstate.edu

The substitution pattern on the benzene ring can be determined from the C-H out-of-plane bending vibrations in the 1000-700 cm⁻¹ region. spectroscopyonline.com A para-substituted benzene ring, as in this compound, generally shows a strong C-H wagging peak between 860 and 790 cm⁻¹. spectroscopyonline.com Additional bands between 2000 and 1650 cm⁻¹, known as "benzene fingers," can also help confirm the substitution pattern. spectroscopyonline.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Aldehyde C-H Stretch | 2830-2695 | FTIR, Raman orgchemboulder.comoregonstate.edu |

| Carbonyl (C=O) Stretch | 1710-1685 | FTIR, Raman orgchemboulder.com |

| Aromatic C-H Wag (para) | 860-790 | FTIR, Raman spectroscopyonline.com |

| Ring Bending | ~690 | FTIR, Raman spectroscopyonline.com |

This table presents characteristic vibrational frequencies for the key functional groups in this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound. For this compound, various chromatographic techniques are employed to resolve it from starting materials, byproducts, and, if applicable, its enantiomers.

While this compound itself is not chiral, it is a prochiral molecule, meaning it can be converted to a chiral product in a single step. libretexts.org For instance, a nucleophilic addition to the aldehyde carbonyl group can create a new stereocenter. In the context of asymmetric synthesis, where one enantiomer of a product is preferentially formed, it is crucial to determine the enantiomeric excess (e.e.). oup.comnih.govacs.org

Chiral high-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. For aldehydes, derivatization with chiral hydrazines to form fluorescent hydrazones is a common strategy. The use of immobilized polysaccharide-based CSPs has also been shown to be effective for the chiral separation of compounds with similar structural features. nih.gov

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. numberanalytics.comijpsjournal.comnih.govasdlib.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common examples. longdom.org

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govanalytice.comoiv.int It combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry, allowing for the identification and quantification of individual components in a mixture. longdom.orgijpsjournal.com This is particularly useful for impurity profiling.

LC-MS is a versatile technique that can be applied to a wider range of compounds, including those that are not sufficiently volatile or stable for GC analysis. longdom.orgnih.gov It is often used for monitoring reaction progress and for the analysis of complex biological or environmental samples. nih.govresearchgate.netmdpi.com The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity, making it a valuable tool for trace analysis. nih.govnih.gov

| Technique | Stationary Phase Example | Detector | Application |

| GC-MS | 5MS UI capillary column | Mass Spectrometer | Impurity profiling, analysis of volatile components oiv.int |

| LC-MS/MS | C18 column | Tandem Mass Spectrometer | Trace analysis, reaction monitoring, analysis of non-volatile components nih.govresearchgate.net |

| Chiral HPLC | Polysaccharide-based CSP | UV or Fluorescence | Determination of enantiomeric excess of chiral derivatives nih.gov |

This table outlines various chromatographic techniques and their applications in the analysis of this compound and related mixtures.

X-Ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is made possible through the powerful analytical technique of X-ray crystallography. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties. However, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallographic data for this compound.

While crystallographic studies have been conducted on structurally related molecules, such as p-tert-butylcalix arene and 4-tert-butylphenol (B1678320), the specific crystal structure of this compound remains undetermined. nih.govwikipedia.org The presence of a flexible butyl chain and a bulky tert-butyl group may introduce challenges in obtaining single crystals suitable for X-ray diffraction analysis. The inherent conformational flexibility of the butanal side chain could lead to disorder within the crystal lattice, making the solution of the crystal structure complex.

In the absence of experimental crystallographic data, computational modeling techniques, such as density functional theory (DFT), could be employed to predict the solid-state structure and packing of this compound. Such theoretical studies could provide valuable insights into the likely intermolecular interactions, such as van der Waals forces and potential weak C-H···O hydrogen bonds, that would govern the crystal packing.

Although no specific research findings or data tables on the X-ray crystallography of this compound are currently available, the general principles of the technique would apply. A hypothetical study would involve growing a single crystal of the compound, mounting it on a goniometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the atomic positions could be determined.

The anticipated data from such an experiment would be presented in a crystallographic information file (CIF) and would include key parameters such as the crystal system, space group, unit cell dimensions, atomic coordinates, and displacement parameters.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1290 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.05 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only, as no experimental crystallographic data for this compound has been reported.

Further research is required to isolate single crystals of this compound and perform an X-ray diffraction analysis to elucidate its definitive solid-state structure. Such a study would provide a foundational understanding of its material properties and intermolecular interactions.

Environmental Chemistry and Degradation Pathways

Photodegradation Mechanisms and By-product Identification

Photodegradation is a key process where sunlight initiates the breakdown of chemical compounds in the environment. For aromatic aldehydes, this can occur through direct absorption of light or indirect reaction with photochemically generated species like hydroxyl radicals.

While specific studies on the photodegradation of 4-(4-tert-butylphenyl)butanal are absent, the general behavior of aromatic aldehydes suggests potential pathways. For instance, the aldehyde group can be oxidized to a carboxylic acid. The aromatic ring itself is also susceptible to photochemical reactions. However, without specific experimental data for this compound, the precise mechanisms, the rate of degradation, and the identity of the resulting by-products remain unknown.

Biodegradation Pathways and Microbial Transformation

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial mechanism for the removal of chemicals from the environment. The structure of this compound, with its alkylated aromatic ring and an aldehyde functional group, suggests that it could be susceptible to microbial attack.

General biodegradation pathways for aromatic compounds often involve the oxidation of the side chain and cleavage of the aromatic ring by microbial enzymes. It is plausible that microorganisms could transform the butanal side chain and subsequently degrade the tert-butylphenyl ring. However, there is a lack of published studies that have investigated the specific microbial species capable of degrading this compound or the metabolic pathways involved. Therefore, its biodegradability and the nature of any resulting microbial transformation products are not documented.

Chemical Transformation in Environmental Matrices

In environmental matrices such as water, soil, and sediment, chemical compounds can undergo transformations that are not directly mediated by light or microorganisms. These can include hydrolysis, oxidation, and reduction reactions, which are influenced by factors like pH, temperature, and the presence of other reactive species.

The aldehyde functional group in this compound could potentially undergo oxidation to the corresponding carboxylic acid, 4-(4-tert-butylphenyl)butanoic acid. However, the stability of the tert-butyl group and the benzene (B151609) ring under various environmental conditions has not been specifically reported for this compound. Data on its rate of hydrolysis, a key process for many chemicals in water, is also not available.

Sorption and Transport Phenomena in Environmental Systems

The movement of a chemical through the environment is heavily influenced by its tendency to sorb (adhere) to soil and sediment particles or to remain dissolved in water. This behavior is critical for predicting a compound's distribution and potential for groundwater contamination or long-range transport.

Key parameters used to predict sorption, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been experimentally determined or published for this compound. While predictive models like EPI Suite™ can estimate such properties, these estimations are not a substitute for experimental data. Without this information, a reliable assessment of the mobility and environmental distribution of this compound cannot be made.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic properties and reactivity of 4-(4-tert-butylphenyl)butanal. These calculations solve approximations of the Schrödinger equation to find the molecule's ground-state electron density, from which various properties can be derived.

Methods like the semi-empirical MNDO method have been used to determine the geometrical and electronic structure of related phenolic compounds. researchgate.net A similar approach can be applied to this compound to obtain a detailed picture of its molecular characteristics. Key properties that can be calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. The MEP map visually represents the charge distribution, highlighting electrophilic sites (positive potential, typically around the carbonyl carbon and aldehydic hydrogen) and nucleophilic sites (negative potential, around the carbonyl oxygen).

Table 1: Illustrative Calculated Molecular Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.0 D | Indicates the molecule's overall polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.2 eV | Relates to the electron-accepting ability, centered on the aldehyde group. |

| HOMO-LUMO Gap | ~ 5.3 eV | Suggests moderate chemical stability and reactivity. |

| Electron Affinity | ~ 1.0 eV | Quantifies the energy change upon electron addition, indicating electrophilic character. |

| Ionization Potential | ~ 8.5 eV | Energy required to remove an electron, indicating susceptibility to oxidation. |

Note: These values are hypothetical and serve as illustrations of typical results from quantum chemical calculations for a molecule of this type.

Reaction Mechanism Prediction and Transition State Analysis

Theoretical chemistry is pivotal in elucidating the mechanisms of chemical reactions. For this compound, this involves modeling reactions of the aldehyde functional group, such as nucleophilic additions, reductions, or oxidations. For instance, the mechanism for a Claisen-Schmidt condensation involving a related compound, 3-(4-tert-butylphenyl)propanal, has been studied, revealing a pathway that proceeds via enolate formation followed by a nucleophilic attack on the carbonyl group.

Computational methods can map the entire potential energy surface of a reaction. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. Transition state theory allows for the calculation of activation energies (energy barriers), which determine the reaction rate. By comparing the energy barriers of different potential pathways, the most likely reaction mechanism can be predicted.

Table 2: Hypothetical Energy Profile for a Nucleophilic Addition to this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS1) | Nucleophile approaching the carbonyl carbon | +15.2 |

| Intermediate (INT1) | Tetrahedral alkoxide intermediate | -5.8 |

| Transition State (TS2) | Proton transfer to the alkoxide | +3.1 |

| Products | Final addition product | -12.5 |

Note: This table represents a hypothetical reaction pathway for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl aldehyde side chain in this compound gives rise to multiple possible spatial arrangements, or conformers. Conformational analysis aims to identify the most stable of these conformers and the energy barriers for interconversion between them. Studies on related molecules containing bulky tert-butyl groups show that these groups significantly influence the preferred conformation to minimize steric hindrance. For example, conformational studies of substituted pyrones demonstrated a clear preference for specific arrangements in both solution and the solid state. ethz.ch

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. nih.gov In an MD simulation, the motion of every atom in the system is calculated over a series of small time steps, governed by a classical force field. dntb.gov.uamdpi.com This allows for the exploration of the conformational landscape and the study of how the molecule interacts with its environment, such as a solvent. MD simulations can reveal the most populated conformational states, the timescale of conformational changes, and the nature of solute-solvent interactions. dntb.gov.ua

Table 3: Key Dihedral Angles and Relative Energies for Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-C of the chain) | Relative Energy (kcal/mol) | Description |

| Anti | ~180° | 0.0 | Most stable, extended chain conformation. |

| Gauche (+) | ~ +60° | +0.9 | A less stable, folded conformation. |

| Gauche (-) | ~ -60° | +0.9 | Energetically equivalent to the gauche (+) conformer. |

| Eclipsed | ~120° | +3.5 | Transition state between anti and gauche forms. |

Note: Data is illustrative, based on typical values for alkyl chains.

Structure-Reactivity Relationship (SAR) Studies (excluding biological activity)

Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's specific structural features to its chemical behavior. In the context of this compound, and excluding biological activity, this involves understanding how its constituent parts—the tert-butyl group, the phenyl ring, and the butanal chain—influence its chemical reactivity.

Computational methods can quantify this relationship by calculating various molecular descriptors. For example:

Steric Effects : The bulky tert-butyl group exerts a significant steric influence. It can hinder the approach of reactants to the phenyl ring and may affect the orientation of the molecule during reactions.

Reactivity of the Aldehyde : The electrophilicity of the carbonyl carbon is a primary determinant of the molecule's reactivity towards nucleophiles. Computational models can predict how changes to the structure, such as altering the length of the alkyl chain or changing the substituent on the ring, would modulate this electrophilicity.

By systematically modifying the structure in silico and recalculating these descriptors, a quantitative structure-reactivity relationship (QSRR) can be developed.

Table 4: Comparative Reactivity Descriptors for Phenylalkanal Derivatives (Hypothetical)

| Compound | Carbonyl Carbon Charge (q) | LUMO Energy (eV) | Predicted Reactivity |

| 4-Phenylbutanal | +0.42 | -1.15 | Baseline |

| This compound | +0.41 | -1.20 | Slightly lower electrophilicity due to the electron-donating tert-butyl group. |

| 4-(4-nitrophenyl)butanal | +0.48 | -2.50 | Significantly higher electrophilicity due to the electron-withdrawing nitro group. |

Note: This table provides a hypothetical comparison to illustrate SAR principles.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Tert-butylphenyl)butanal, and how can reaction yields be optimized?

A Grignard reagent approach is commonly employed for synthesizing tert-butylphenyl derivatives. For example, 4-tert-butylbenzyl chloride can react with Mg in ether to form a Grignard intermediate, which is then condensed with epichlorohydrin to yield epoxybutane derivatives. Subsequent oxidation or functionalization steps (e.g., ozonolysis or catalytic hydrogenation) can yield the aldehyde group in this compound . Key optimization parameters include temperature control (e.g., reflux conditions), stoichiometric ratios, and catalyst selection (e.g., KOH in methanol for condensation). Yield improvements (typically 60–85%) are achieved by minimizing side reactions through inert atmospheres and purified solvents.

Q. How can the purity and structural identity of this compound be validated experimentally?

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm to assess purity.

- Spectroscopy : Confirm the aldehyde proton (δ 9.5–10.5 ppm in H NMR) and tert-butyl group (δ 1.3 ppm, singlet). IR spectroscopy should show a strong C=O stretch near 1720 cm.

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs ) resolves bond angles and stereochemistry. Refinement parameters (e.g., R-factor < 0.05) ensure accuracy.

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence the reactivity of this compound in nucleophilic addition reactions?

The bulky tert-butyl group creates steric hindrance, slowing nucleophilic attack at the aldehyde carbon. Kinetic studies using competing substrates (e.g., 4-phenylbutanal vs. This compound) reveal reduced reaction rates (e.g., 2–3× slower in aldol condensations). Computational modeling (DFT or MD simulations) can quantify steric parameters like Tolman’s cone angle or percent buried volume (%V) to correlate with experimental data .

Q. What contradictory findings exist in the literature regarding the stability of this compound under acidic or oxidative conditions?

- Oxidative Stability : Some studies report decomposition via aldehyde oxidation to carboxylic acids under strong oxidizers (e.g., KMnO), while others note stability in mild conditions (e.g., air at 25°C) due to the electron-donating tert-butyl group .

- Acidic Hydrolysis : Conflicting data exist on hydrolysis rates in HCl; discrepancies may arise from solvent polarity or tert-butyl group orientation. Controlled experiments with deuterated solvents (e.g., DO) and C NMR tracking are recommended to resolve these contradictions .

Q. How can this compound be applied in materials science, particularly in polymer or ligand synthesis?

- Polymer Additives : The tert-butyl group enhances thermal stability, making it useful in polycarbonate or epoxy resin formulations. TGA/DSC analyses show increased decomposition temperatures (T > 300°C) compared to non-substituted analogs .

- Ligand Design : The aldehyde group facilitates Schiff base formation with amines, creating ligands for metal-organic frameworks (MOFs). For example, coordination with Cu(II) yields complexes with tunable luminescence properties .

Methodological Guidance

Q. What strategies mitigate challenges in characterizing this compound’s stereoisomers or conformers?

- Dynamic NMR : Low-temperature H NMR (e.g., –40°C) can "freeze" conformational changes, resolving split peaks for axial/equatorial tert-butyl orientations.

- Chiral Chromatography : Use a chiral column (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers, if present .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.